molecular formula C11H13F2NO B1492434 1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2200460-14-4

1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1492434
CAS No.: 2200460-14-4
M. Wt: 213.22 g/mol
InChI Key: YFERXMCKLVMUCY-UHFFFAOYSA-N
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Description

1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a 2,3-difluorophenylamino-methyl substituent. The 2,3-difluorophenyl group is a common pharmacophore in medicinal chemistry, often contributing to hydrophobic interactions and metabolic stability .

Properties

IUPAC Name

1-[(2,3-difluoroanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-3-1-4-9(10(8)13)14-7-11(15)5-2-6-11/h1,3-4,14-15H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFERXMCKLVMUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=C(C(=CC=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol. This compound features a cyclobutanol ring substituted with a 2,3-difluorophenylamino group. Its potential biological activities have garnered interest in various research fields, particularly in medicinal chemistry and pharmacology.

PropertyValue
IUPAC Name1-[(2,3-difluoroanilino)methyl]cyclobutan-1-ol
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
PurityTypically ≥95%

Biological Activity Overview

Research on the biological activity of 1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol is still in its nascent stages, with limited direct studies available. However, the structural characteristics suggest several potential mechanisms of action:

  • Anticancer Activity : The presence of difluorophenyl groups has been associated with increased potency in anticancer agents. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : Preliminary studies indicate that compounds with cyclobutane rings can exhibit antimicrobial activity. The unique structure may interfere with bacterial cell wall synthesis or function.
  • Neuroprotective Effects : Similar compounds have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

While specific case studies on 1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol are scarce, related research provides insights into its potential applications:

  • Anticancer Mechanisms : A study on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. These compounds were found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation : Research evaluating cyclobutane derivatives showed promising results against Gram-positive bacteria, indicating that modifications to the cyclobutane structure could enhance activity.

Future Directions

Given the preliminary insights into the biological activity of 1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects, particularly in cancer and microbial models.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how variations in the chemical structure affect biological activity to optimize efficacy.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Molecular Weight Application
Target Compound Cyclobutanol 2,3-Difluorophenylaminomethyl Not provided Not specified
AVI-3571 Cyclobutanol 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino Not provided Antiviral (SARS-CoV-2 macrodomain)
Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-... Pyrrolo-pyridazine 2,3-Difluorophenylmethyl, hydroxy, methyl ester Not provided Not specified
Goxalapladib 1,8-Naphthyridine Trifluoromethyl biphenyl, methoxyethyl piperidine 718.80 Atherosclerosis

Key Observations :

  • The target compound’s cyclobutanol core distinguishes it from pyrrolo-pyridazine (–4) and naphthyridine () analogs. Cyclobutanol’s rigidity may enhance target selectivity compared to more flexible scaffolds.
  • The 2,3-difluorophenyl group is conserved across multiple compounds, suggesting its critical role in hydrophobic binding or electronic effects .

Pharmacological and Computational Insights

  • Goxalapladib : Targets atherosclerosis via lipoprotein-associated phospholipase A₂ (Lp-PLA₂) inhibition, leveraging its trifluoromethyl biphenyl group for enhanced binding .
  • Computational Tools: AutoDock4 () enables flexible receptor docking, which could elucidate differences in binding modes between the target compound and analogs. For instance, the cyclobutanol core may occupy distinct pockets compared to bulkier scaffolds like naphthyridine .

Structure-Activity Relationship (SAR) Trends

  • Fluorine Substitution : The 2,3-difluoro configuration is conserved in all compounds analyzed, likely optimizing π-π stacking or hydrogen bonding with target proteins .
  • Heterocyclic Cores: Cyclobutanol: Balances rigidity and synthetic accessibility. Pyrrolo-pyridazine: May enhance solubility via ester groups but complicates synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol
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1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol

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